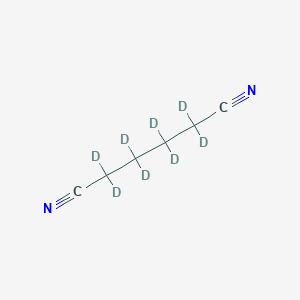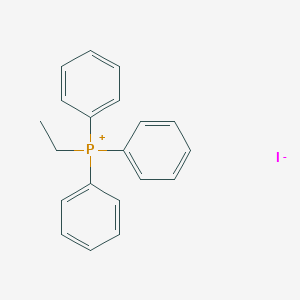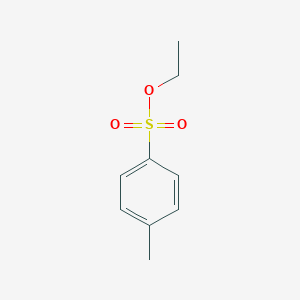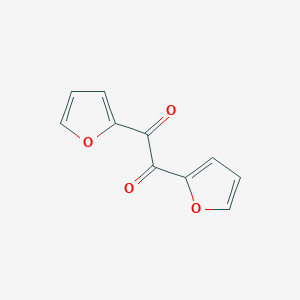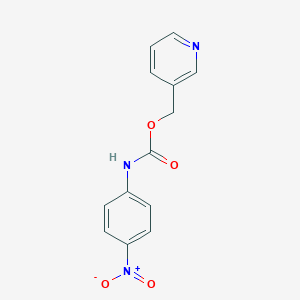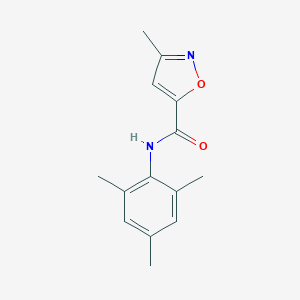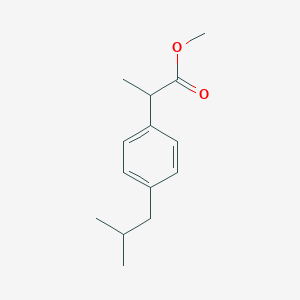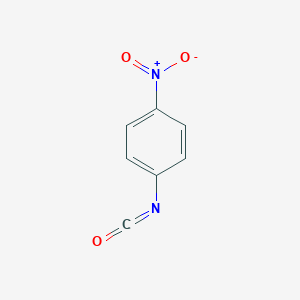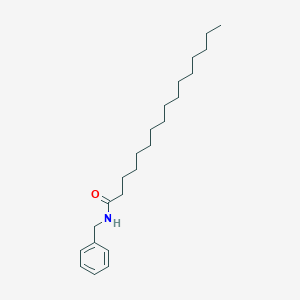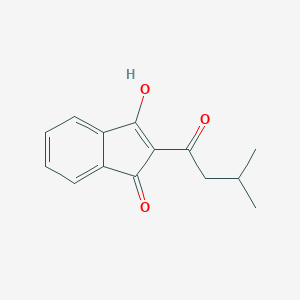
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one, also known as HMI-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound belongs to the family of indenones and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemische Und Physiologische Effekte
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to have neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders. However, one of the limitations of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. One of the directions is to optimize the synthesis method to produce 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with improved solubility and bioavailability. Another direction is to further investigate the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects. In addition, more research is needed to explore the potential applications of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one in other fields, such as neurodegenerative diseases and inflammatory disorders. Overall, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one involves the reaction of 3-methyl-2-butanone with indene under acidic conditions. The resulting compound is then subjected to a series of purification steps to obtain pure 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. This synthesis method has been optimized to produce high yields of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with minimal impurities.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Several studies have shown that 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
139307-18-9 |
|---|---|
Produktname |
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one |
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-hydroxy-2-(3-methylbutanoyl)inden-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,16H,7H2,1-2H3 |
InChI-Schlüssel |
XLGORMZCXDBMNV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
Kanonische SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



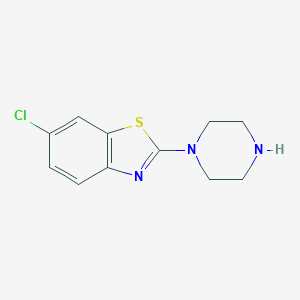
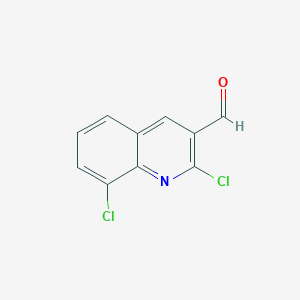
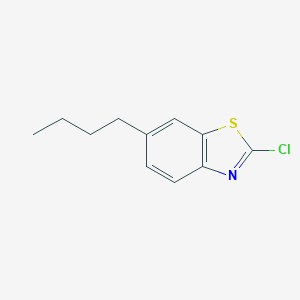

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
